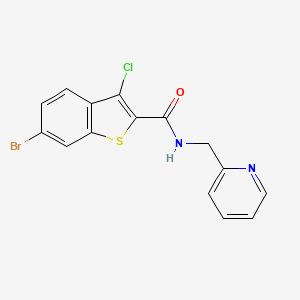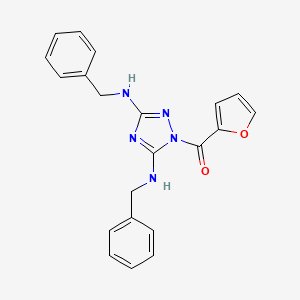
(2,3-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol, also known as DIME, is a chemical compound that has gained significant attention in recent years due to its potential application in scientific research. This compound is a derivative of the widely used drug, ibogaine, which is known for its psychoactive effects. However, DIME is not a psychoactive substance and is being investigated for its potential therapeutic properties.
作用機序
The exact mechanism of action of (2,3-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol is not fully understood. However, it has been suggested that (2,3-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol may act by modulating the activity of certain receptors in the brain, including the NMDA receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
(2,3-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol has been found to have a number of biochemical and physiological effects. It has been shown to increase levels of certain neurotransmitters in the brain, including dopamine and serotonin. In addition, (2,3-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol has been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons.
実験室実験の利点と制限
One of the advantages of using (2,3-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol in lab experiments is that it is relatively easy to synthesize and purify. In addition, (2,3-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol is not a psychoactive substance, which makes it easier to work with in the lab. However, one limitation of using (2,3-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol in lab experiments is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
将来の方向性
There are a number of future directions for research on (2,3-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol. One area of research is the development of (2,3-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol derivatives with improved therapeutic properties. Another area of research is the investigation of the potential use of (2,3-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, further research is needed to fully understand the mechanism of action of (2,3-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol and its potential therapeutic applications.
In conclusion, (2,3-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol is a chemical compound that has gained significant attention in recent years due to its potential therapeutic properties. It has been found to have anti-inflammatory and analgesic properties, as well as neuroprotective properties. While there are still many unanswered questions about the mechanism of action of (2,3-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol, its potential applications in scientific research make it a promising area of investigation for the future.
合成法
The synthesis of (2,3-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol involves the reaction of 2,3-dimethoxybenzaldehyde with 1-ethyl-1H-imidazole-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then further reacted with a suitable acid to obtain the final product, (2,3-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol.
科学的研究の応用
(2,3-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol has been found to have potential applications in scientific research. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. In addition, (2,3-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol has been found to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(2,3-dimethoxyphenyl)-(1-ethylimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-4-16-9-8-15-14(16)12(17)10-6-5-7-11(18-2)13(10)19-3/h5-9,12,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHVGCGDAJCGMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C(C2=C(C(=CC=C2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2,6-dimethoxyphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4889979.png)

![1-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4890014.png)
![N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide](/img/structure/B4890020.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide](/img/structure/B4890026.png)
![(1R*,5S*)-6-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-6-azabicyclo[3.2.1]octane](/img/structure/B4890030.png)
![5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890032.png)

![1-acetyl-4-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)piperazine](/img/structure/B4890040.png)
![1-butyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890045.png)

![ethyl 3-[2-[2-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-5-methoxy-1,3-benzothiazol-3(2H)-yl]propanoate](/img/structure/B4890069.png)
![methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate](/img/structure/B4890072.png)